Lower Computed Lipophilicity (XLogP3-AA 4.9) of the 2-Hydroxy Derivative Versus the Des-Hydroxy Analog (LogP ~6.38)
The target compound displays an XLogP3-AA value of 4.9 [1], while the corresponding 2‑des‑hydroxy analog, 4,6‑bis(4‑fluoro‑3‑(trifluoromethyl)phenoxy)pyrimidine (CAS 156592‑06‑2), reports a LogP of approximately 6.38 . This represents a reduction of approximately 1.5 log units, or roughly 30‑fold lower predicted partition coefficient, attributable to the 2‑hydroxy/2‑keto tautomer. In drug‑discovery contexts, a logP below 5 is generally considered more favorable for oral bioavailability and reduced off‑target promiscuity. This quantitative difference suggests that the 2‑hydroxy compound may achieve superior aqueous solubility and more predictable ADME performance in early‑stage screening relative to the highly lipophilic des‑hydroxy analog.
| Evidence Dimension | Lipophilicity (XLogP3-AA vs. LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | 4,6-bis(4-fluoro-3-(trifluoromethyl)phenoxy)pyrimidine (CAS 156592-06-2) LogP = 6.38 |
| Quantified Difference | ΔLogP ≈ –1.5 (approx. 30‑fold lower partition coefficient) |
| Conditions | Computed values: XLogP3-AA (PubChem) vs. LogP (ChemSrc, method unspecified but consistent with standard octanol/water prediction) |
Why This Matters
Lipophilicity is a primary determinant of solubility, permeability, and metabolic clearance; a LogP difference of nearly 1.5 units directly impacts compound suitability for cell‑based assays and in vivo studies, making the 2‑hydroxy derivative preferable when lower lipophilicity is required.
- [1] PubChem CID 4616250, Computed Properties section. View Source
